molecular formula C5H8ClN3 B1423948 5-Methyl-pyrimidin-4-ylamine hydrochloride CAS No. 1187931-18-5

5-Methyl-pyrimidin-4-ylamine hydrochloride

Cat. No. B1423948
CAS RN: 1187931-18-5
M. Wt: 145.59 g/mol
InChI Key: LITRSWWTMKBANO-UHFFFAOYSA-N
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Description

5-Methyl-pyrimidin-4-ylamine hydrochloride is a chemical compound with the molecular formula C5H8ClN3. It has a molecular weight of 145.59 . The compound is an off-white solid .


Synthesis Analysis

The synthesis of pyrimidines, including 5-Methyl-pyrimidin-4-ylamine hydrochloride, can be achieved through various methods . One common method involves the multicomponent condensation reaction of formaline with uracil analogs and amines . Another approach involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines to produce trifluoromethylated pyrimidines .


Molecular Structure Analysis

The InChI code for 5-Methyl-pyrimidin-4-ylamine hydrochloride is 1S/C5H7N3.ClH/c1-4-2-7-3-8-5(4)6;/h2-3H,1H3,(H2,6,7,8);1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Anti-Inflammatory Research

5-Methyl-pyrimidin-4-ylamine hydrochloride: has been studied for its potential anti-inflammatory properties. Pyrimidines, including this compound, have shown effects against various inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This suggests its utility in developing new anti-inflammatory agents with reduced toxicity.

Pharmaceutical Development

This compound serves as a building block in pharmaceutical research. Its structure is a key component in the synthesis of drugs that target a range of diseases. By modifying the pyrimidine ring, researchers can create new molecules with potential therapeutic effects.

Organic Synthesis

In organic chemistry, 5-Methyl-pyrimidin-4-ylamine hydrochloride is used to synthesize novel organic compounds. Its reactivity allows for the creation of complex molecules that can be used in further chemical studies or as part of drug development processes.

Biochemical Studies

Researchers utilize this compound in biochemical assays to understand cellular processes. It can act as an inhibitor or activator of certain biochemical pathways, helping to elucidate the role of these pathways in health and disease.

Reference Standard for Testing

The high purity of 5-Methyl-pyrimidin-4-ylamine hydrochloride makes it an excellent reference standard in pharmaceutical testing. It ensures accurate and reliable results in analytical chemistry applications, such as chromatography and mass spectrometry .

Structure-Activity Relationship (SAR) Analysis

The compound is used in SAR studies to understand how structural changes in molecules affect their biological activity. This is crucial for designing more effective drugs with specific targets and minimal side effects .

properties

IUPAC Name

5-methylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.ClH/c1-4-2-7-3-8-5(4)6;/h2-3H,1H3,(H2,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITRSWWTMKBANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-pyrimidin-4-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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